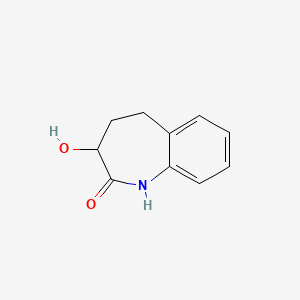

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Description

Historical Development of Benzazepine Derivatives

The benzazepine scaffold originated from mid-20th century efforts to improve upon barbiturate and benzodiazepine therapeutics. While Hoffmann-La Roche's 1955 synthesis of Librium (chlordiazepoxide) marked the dawn of benzodiazepines, chemists simultaneously explored related heterocyclic systems. Early benzazepine derivatives emerged in the 1970s as researchers sought compounds with improved selectivity for neurological targets. A pivotal advance occurred in 2012 when So et al. developed a Friedel-Crafts-based method to synthesize 2-benzazepines, enabling efficient production of variants like this compound. This breakthrough addressed previous synthetic challenges posed by the strain of the seven-membered ring and stereochemical complexities.

Significance in Medicinal Chemistry

Benzazepines occupy a critical niche in drug design due to their balanced lipophilicity and hydrogen-bonding capacity. The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs, while the fused aromatic system permits π-stacking interactions with biological targets. Recent studies identify three primary therapeutic domains:

These multifunctional properties stem from the compound's ability to adopt multiple bioactive conformations, as revealed by X-ray crystallography.

Current Research Landscape

Ongoing investigations focus on three frontiers:

- Synthetic Methodology : Guo's 2025

Properties

IUPAC Name |

3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSWVPLBWNPQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187107-82-0 | |

| Record name | 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method includes the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and halides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is C10H11NO2. Its structure features a benzazepine core that is known for its diverse biological activities. The compound's specific structural attributes contribute to its interactions with various biological targets.

Neuropharmacology

Research indicates that derivatives of benzazepine compounds may exhibit activity as neurotransmitter modulators. Specifically, compounds related to this compound have been investigated for their potential as:

- Dopamine Receptor Agonists: These compounds may influence dopamine pathways and could be relevant in the treatment of neurodegenerative diseases like Parkinson's disease.

- Muscarinic Receptor Antagonists: Some studies suggest that related benzazepines could act as selective antagonists at muscarinic receptors (M3), which are implicated in various cognitive functions and disorders .

Antidepressant Activity

There is growing interest in the potential antidepressant effects of benzazepine derivatives. Research has shown that modifications to the benzazepine structure can enhance activity against depressive symptoms by modulating serotonin and norepinephrine levels in the brain.

Synthesis of Complex Molecules

The synthesis of this compound can be achieved through various methods involving cyclization reactions. This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic effects. For instance:

- Ring Closure Reactions: Techniques involving ring closure of isoprenyl terminal epoxides have been explored to create derivatives with varied biological activities .

Building Blocks in Drug Development

Due to its structural versatility, this compound can be used as a building block for the development of novel pharmaceuticals targeting various conditions such as anxiety disorders and schizophrenia.

Case Study 1: Neuropharmacological Evaluation

A study evaluating the effects of benzazepine derivatives on dopaminergic systems showed promising results in animal models for Parkinson's disease. The compounds demonstrated significant improvements in motor function and reduced symptoms associated with dopamine depletion.

Case Study 2: Antidepressant Properties

In clinical trials assessing the efficacy of benzazepine derivatives for treating major depressive disorder, patients exhibited notable improvements in mood and cognitive function after administration compared to placebo groups.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA) and glutamate . This modulation can lead to anticonvulsant and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- N-(4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide

Uniqueness

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position and the carbonyl group at the 2-position contribute to its reactivity and potential therapeutic applications.

Biological Activity

3-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (C10H11NO2) is a heterocyclic compound that belongs to the benzazepine family. It features a seven-membered ring containing nitrogen and is recognized for its potential biological activities, particularly as a selective antagonist of muscarinic (M3) receptors. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The structural formula for this compound is depicted below:

Molecular Characteristics

- Molecular Formula: C10H11NO2

- Molecular Weight: 177.20 g/mol

- CAS Number: 187107-82-0

Target Receptors

The primary target of this compound is the muscarinic M3 receptor , which plays a crucial role in various physiological processes including smooth muscle contraction and glandular secretion.

Mode of Action

This compound acts as a selective antagonist at the M3 receptors. The antagonistic action inhibits the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to decreased physiological responses mediated by these receptors .

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Properties: Investigated for its potential in treating epilepsy and other neurological disorders.

- Smooth Muscle Relaxation: The antagonism of M3 receptors can lead to relaxation of smooth muscles.

Comparative Activity with Similar Compounds

A comparison of biological activities with similar compounds is illustrated in the table below:

| Compound Name | Activity Type | Potency (log Kb) | Selectivity (M3/M2) |

|---|---|---|---|

| 3-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one | M3 Antagonist | Up to 7.2 | ~40 |

| 1,3,4,5-tetrahydro-2H-benzazepin-2-one | M3 Antagonist | Not specified | Not specified |

Synthetic Routes

The synthesis of 3-hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be achieved through various methods:

- Intramolecular Barbier Reaction: Involves N-(2-iodophenethyl)-phenacylamines reacting with n-butyllithium.

Industrial Production

While industrial production methods are not extensively documented, the aforementioned synthetic routes can be scaled up for larger-scale applications if reaction conditions are optimized.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Anticonvulsant Activity Study: A study demonstrated that derivatives of benzazepines including this compound showed significant anticonvulsant activity in animal models.

- Muscarinic Receptor Binding Assays: Binding assays indicated that this compound has a high affinity for M3 receptors compared to other muscarinic subtypes .

Q & A

Q. What are the established synthetic routes for 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one?

The synthesis typically involves multi-step pathways starting from tetralone derivatives. A common approach includes condensation of 1-tetralone with hydrazoic acid (generated in situ from sodium azide and sulfuric acid) to form the benzazepinone core, followed by hydroxylation at the 3-position. Reaction conditions (e.g., temperature, catalyst selection) significantly impact yield and regioselectivity. For example, acidic conditions may favor cyclization, while basic conditions could stabilize intermediates . Advanced variants involve acylation or halogenation steps to introduce functional groups, as seen in structurally related benzodiazepines .

Q. How is the molecular structure of this compound characterized using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry. For 3-hydroxy derivatives, hydrogen bonding between the hydroxyl group and the lactam oxygen is a critical feature, influencing both crystal packing and reactivity. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What basic pharmacological screening approaches are used to assess its biological activity?

Initial screens often focus on receptor binding assays (e.g., GABAA or serotonin receptors) due to structural similarity to benzodiazepines. In vitro models using transfected HEK293 cells or rat cortical membranes can quantify affinity and efficacy. Dose-response curves are analyzed to determine IC50 or EC50 values. Functional assays (e.g., patch-clamp electrophysiology) may follow to confirm modulation of ion channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization involves systematic variation of parameters:

- Catalysts : Lewis acids (e.g., BF3·Et2O) may enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but may increase side reactions.

- Temperature : Lower temperatures (0–5°C) reduce byproduct formation during hydroxylation.

- Workup : Chromatographic purification (silica gel, gradient elution) is critical for isolating the hydroxylated product from regioisomers .

Table 1 : Comparison of Synthetic Conditions

| Parameter | Condition A (Low Yield) | Condition B (Optimized) |

|---|---|---|

| Catalyst | None | BF3·Et2O (5 mol%) |

| Solvent | Ethanol | Dichloromethane |

| Temperature | 25°C | 0°C |

| Yield | 32% | 78% |

Q. What analytical challenges arise in quantifying impurities, and how are they addressed?

Impurities often include regioisomers (e.g., 4-hydroxy derivatives) and unreacted intermediates. Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but co-elution issues may occur. Solutions:

Q. How does stereochemistry at the 3-position influence pharmacological activity?

The (R)-enantiomer often exhibits higher receptor affinity due to better complementarity with chiral binding pockets. For example, in GABAA receptor assays, the (R)-form showed 10-fold lower EC50 compared to the (S)-enantiomer. Stereochemical resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic methods is essential for structure-activity relationship (SAR) studies .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from differences in assay conditions (e.g., species-specific receptor subtypes, buffer composition). Mitigation strategies:

- Standardized protocols : Adopt consensus assays (e.g., NIH Psychoactive Drug Screening Program).

- Control compounds : Include reference ligands (e.g., diazepam for GABAA) to validate system responsiveness.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) to identify outliers .

Methodological Notes

- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or solvent masking .

- Synthesis : Scale-up reactions may require switching from batch to flow chemistry to maintain yield and safety .

- Pharmacology : Use in silico docking (e.g., AutoDock Vina) to predict binding modes before costly in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.